molecular formula C7H12O B2649879 1-(Prop-1-en-2-yl)cyclobutan-1-ol CAS No. 40791-88-6

1-(Prop-1-en-2-yl)cyclobutan-1-ol

Cat. No.: B2649879
CAS No.: 40791-88-6
M. Wt: 112.172
InChI Key: YYYJLLQYDWESNI-UHFFFAOYSA-N
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Description

“1-(Prop-1-en-2-yl)cyclobutan-1-ol” is an organic compound with a molecular weight of 112.17 . It is also known by its CAS Number: 40791-88-6 .

Scientific Research Applications

Gold-Catalyzed Cycloadditions

Gold(I)-catalyzed intermolecular [2+2] cycloadditions involving 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one have been found to be an efficient method for producing highly substituted cyclobutane derivatives. This process, noted for its complete regio- and stereocontrol, represents a practical approach to synthesizing cyclobutane derivatives, potentially including 1-(Prop-1-en-2-yl)cyclobutan-1-ol (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).

Photoreduction in Alcohols

Studies on the photochemistry of cycloalkanecarbaldehydes, including cyclobutane-carbaldehyde, in propan-2-ol have revealed detailed mechanisms for various photoproducts' formation. These findings could have implications for understanding and harnessing the photochemical behavior of similar cyclobutane derivatives (Funke & Cerfontain, 1976).

Tandem Carbolithiation/Cyclization

The reaction of certain oxazolines with organolithium reagents has been shown to lead to cyclobutane ring formation through a novel tandem carbolithiation/cyclization sequence. This could offer a pathway to synthesizing compounds like this compound (Robinson, Cronin, & Jones, 1997).

Synthesis of Cyclobutane Hydrocarbons

The chemistry of cyclobutane hydrocarbons and derivatives, including this compound, has been a topic of interest due to their unique properties. They have demonstrated a range of applications such as biological activity, energy storage, and use as propellants and insecticides (Finkel’shtein et al., 2003).

Stereochemistry in Reverse Ene Reactions

Research on the stereochemistry and mechanism of reverse ene reactions of cyclobutanes, including this compound, provides insights into their stereochemical control and potential applications in stereoselective synthesis (Getty & Berson, 1991).

Photopolymerization in Dental Composites

Studies on the photopolymerization of vinyl cyclopropanes, closely related to this compound, have highlighted their potential in reducing volume shrinkage in polymers, making them attractive components for dental composites (Contreras, Tyagi, & Agarwal, 2015).

Antimicrobial Activity of Cyclobutane Complexes

Cyclobutane derivatives, including those similar to this compound, have been used to create Schiff base ligands that exhibit antimicrobial activity, suggesting potential applications in the field of biomedicine (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Bioactive Cyclobutane-Containing Alkaloids

Cyclobutane-containing alkaloids have been researched for their diverse biological activities, including antimicrobial and anticancer properties. This research underscores the potential of cyclobutane derivatives like this compound in pharmacology and medicinal chemistry (Dembitsky, 2007).

Safety and Hazards

“1-(Prop-1-en-2-yl)cyclobutan-1-ol” is associated with several hazard statements, including H226, H315, H319, and H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

Properties

IUPAC Name

1-prop-1-en-2-ylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(2)7(8)4-3-5-7/h8H,1,3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYJLLQYDWESNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1(CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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